molecular formula C5H10O4 B12404778 Thyminose-d3

Thyminose-d3

Cat. No.: B12404778
M. Wt: 137.15 g/mol
InChI Key: ASJSAQIRZKANQN-PLMKOPLHSA-N
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Description

Thyminose-d3, also known as deoxyribose-d3, is a deuterium-labeled version of thyminose. Thyminose is an endogenous metabolite, meaning it is naturally occurring within organisms. The deuterium labeling is used primarily for research purposes, particularly in the study of metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thyminose-d3 is synthesized by incorporating stable heavy isotopes of hydrogen, such as deuterium, into the thyminose molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions that introduce deuterium into the molecular structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure the purity and consistency of the final product. The production is carried out under specific conditions to maintain the stability of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Thyminose-d3 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation of this compound may result in the formation of deuterated carboxylic acids, while reduction may yield deuterated alcohols .

Scientific Research Applications

Thyminose-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of thyminose-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound can be detected using various analytical techniques, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

    Deoxyribose: The non-deuterated form of thyminose.

    Ribose: A similar sugar molecule with an additional hydroxyl group.

    Deuterated Glucose: Another deuterium-labeled sugar used in metabolic studies.

Uniqueness of Thyminose-d3

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis of metabolic pathways compared to non-deuterated compounds. This makes this compound a valuable tool in various fields of scientific research .

Properties

Molecular Formula

C5H10O4

Molecular Weight

137.15 g/mol

IUPAC Name

(3S,4R)-1-deuterio-3,4-dideuteriooxy-5-hydroxypentan-1-one

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2D,8D,9D

InChI Key

ASJSAQIRZKANQN-PLMKOPLHSA-N

Isomeric SMILES

[2H]C(=O)C[C@@H]([C@@H](CO)O[2H])O[2H]

Canonical SMILES

C(C=O)C(C(CO)O)O

Origin of Product

United States

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